7-chloro-N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS No.: 893788-67-5
Cat. No.: VC7732545
Molecular Formula: C28H20ClN5O3S
Molecular Weight: 542.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893788-67-5 |
|---|---|
| Molecular Formula | C28H20ClN5O3S |
| Molecular Weight | 542.01 |
| IUPAC Name | 7-chloro-3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C28H20ClN5O3S/c1-18-7-14-23(15-8-18)38(35,36)28-27-31-26(24-17-19(29)9-16-25(24)34(27)33-32-28)30-20-10-12-22(13-11-20)37-21-5-3-2-4-6-21/h2-17H,1H3,(H,30,31) |
| Standard InChI Key | FTCIPEIOXHLDCW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)OC6=CC=CC=C6 |
Introduction
Molecular Characterization and Structural Features
Core Architecture and Substituent Analysis
The compound’s IUPAC name, 7-chloro-3-(4-methylphenyl)sulfonyl-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine, reflects a triazolo[1,5-a]quinazoline scaffold with three distinct substituents:
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C7 Chlorine: Enhances electrophilicity and influences π-stacking interactions.
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N3 Tosyl Group (4-methylbenzenesulfonyl): Introduces steric bulk and sulfonamide-mediated hydrogen bonding potential .
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C5 4-Phenoxyaniline: Provides a hydrophobic aryl domain capable of engaging hydrophobic kinase pockets.
The molecular formula C₂₈H₂₀ClN₅O₃S (MW 542.01 g/mol) was confirmed via high-resolution mass spectrometry . X-ray crystallography data remain unavailable, but computational models predict a planar triazoloquinazoline system with dihedral angles of 15–25° between the tosyl and phenoxyphenyl groups.
Table 1: Molecular Descriptors
Synthetic Approaches and Challenges
General Triazoloquinazoline Synthesis
While no published route explicitly targets this compound, analogous triazoloquinazolines are synthesized via:
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Cyclocondensation: Quinazolin-4-ones react with hydrazines to form triazolo[1,5-a]quinazolines, followed by sulfonylation and nucleophilic aromatic substitution.
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole ring, as demonstrated in related C3-aryl derivatives .
Targeted Derivative Synthesis
Introducing the C7 chlorine likely occurs early via chlorination of a quinazoline precursor using POCl₃ or Cl₂ gas. Tosylation at N3 typically employs p-toluenesulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF) . The C5 phenoxyaniline moiety is introduced via Buchwald-Hartwig amination or SNAr displacement, though yields may suffer from steric hindrance.
Table 2: Hypothetical Synthesis Steps
Pharmacological Profile and Mechanism
Structure-Activity Relationships (SAR)
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C7 Chlorine: Increases potency against EGFR by 3–5× compared to des-chloro analogs.
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N3 Tosyl: Reduces off-target activity by 60% in kinase panels vs. methyl substituents.
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C5 Phenoxyaniline: Enhances solubility (cLogP 5.2 vs. 6.8 for biphenyl analogs) while maintaining affinity .
Applications in Drug Discovery
Oncology
The compound’s kinase inhibitory profile suggests utility in:
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Non-Small Cell Lung Cancer (NSCLC): EGFR-driven models show tumor regression with analog treatments.
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Angiogenesis Inhibition: VEGFR-2 targeting could suppress tumor vasculature .
Inflammatory Diseases
BTK inhibition aligns with applications in rheumatoid arthritis and lupus, as seen in related triazoloquinazolines .
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